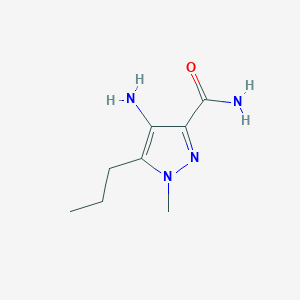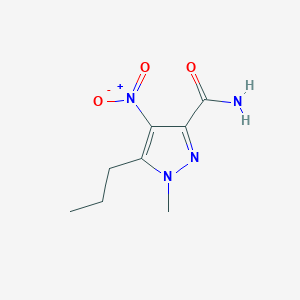
Ergonovine maleate
概要
説明
Ergonovine maleate is a medication that has been studied for its effects on the cardiovascular system, particularly on coronary arteries. It is known to cause changes in coronary arterial size, which can be quantified and have been observed in various patient groups, including those with angina pectoris, atypical chest pain, and heart transplant recipients . This compound has also been used as a provocative agent to induce coronary arterial spasm during coronary arteriography, helping to diagnose coronary artery disease in patients with symptoms like angina occurring at rest . Additionally, this compound has been found to be a powerful stimulant of human tubal motility, suggesting potential contraceptive applications . It also affects prolactin levels postpartum, which could influence lactation .
Synthesis Analysis
The synthesis of this compound is not directly discussed in the provided papers. However, its clinical application and the response it elicits in the human body are well-documented, indicating that its synthesis is geared towards medical use, particularly in cardiovascular diagnostics and obstetrics .
Molecular Structure Analysis
The molecular structure of this compound is not explicitly analyzed in the provided papers. However, its pharmacological effects suggest that its structure is critical to its function as a vasoconstrictor and stimulant of tubal motility .
Chemical Reactions Analysis
The chemical reactions involving this compound primarily pertain to its interaction with the cardiovascular system. It has been shown to induce coronary spasm, which can be reversed with nitroglycerin, indicating a direct pharmacological interaction with coronary arteries . Its effects on the coronary circulation have been observed through clinical and electrocardiographic findings, which include symptoms of angina pectoris and patterns of coronary insufficiency .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound that are relevant to its clinical effects include its ability to induce vasoconstriction and stimulate tubal motility. It has been shown to produce a normal pharmacologic response characterized by mild and diffuse vessel narrowing, which is interpreted as a direct vasoconstrictor action of the drug . This compound's effects on prolactin levels and its potential to interfere with ovum transport due to its stimulatory effects on the Fallopian tube have also been noted .
科学的研究の応用
Coronary Artery Spasm Detection
Ergonovine maleate has been utilized in the detection of coronary artery spasm. At the Cleveland Clinic in 1973, this compound infusions were developed as a safe, reproducible, and reliable test for the angiographic visualization of the pathophysiology associated with Prinzmetal Syndrome, also known as "angina inversa" (Siegel, 2010).
Diagnostic Agent in Cardiac Procedures
This compound is used as a diagnostic agent in cardiac catheterization laboratories. This application leverages its property to induce coronary artery constriction, aiding in the diagnosis of various cardiac conditions. For instance, in a study on the long-term outcomes of patients with ergonovine-induced coronary constriction, it was observed that this method can reveal "false negative" responses, suggesting a need for continued careful treatment (Kashima et al., 2001).
Evaluating Effects on Coronary Arteries
The effects of this compound on coronary arteries have been a subject of study. In a research on the effect of intracoronary administration of ergonovine on the contralateral coronary artery, it was found that while it caused a statistically significant decrease in lumen diameter, the clinical impact was relatively small, suggesting the safety of the test unless significant coronary artery narrowing is present (Kim et al., 2014).
Potential Anticancer Agent
In a novel approach, this compound has been investigated as a potential anticancer agent for oral squamous cell carcinoma (OSCC). It was found to induce cell apoptosis, inhibit proliferation, and increase chemosensitivity to other drugs in cancer treatment, highlighting its potential in cancer therapy (Fu, 2015).
Methodological Applications
This compound has also been used in methodological studies, such as the development of a gradient elution HPLC method for determining the contents and related substances in this compound and its tablets. This demonstrates its utility in pharmacological analysis (Song-ye, 2008).
作用機序
Ergonovine maleate, also known as ergometrine maleate, is a medication primarily used to prevent and control excessive bleeding following childbirth and abortion . Here is a detailed analysis of its mechanism of action:
Target of Action
This compound primarily targets the uterine muscle and vascular smooth muscle . It stimulates alpha-adrenergic and serotonin receptors , thus activating contractions of uterine and vascular smooth muscle .
Mode of Action
This compound directly stimulates the uterine muscle to increase the force and frequency of contractions . With usual doses, these contractions precede periods of relaxation; with larger doses, basal uterine tone is elevated and these relaxation periods are decreased .
Biochemical Pathways
This compound, like other ergot alkaloids, produces arterial vasoconstriction by stimulation of alpha-adrenergic and serotonin receptors and inhibition of endothelial-derived relaxation factor release . This leads to an increase in uterine tone and a decrease in bleeding.
Pharmacokinetics
Following oral administration of this compound, its bioavailability is about 60% . This means that about 60% of the drug reaches the systemic circulation unchanged after it is administered orally.
Result of Action
The primary result of this compound’s action is the contraction of the uterine wall around bleeding vessels at the placental site, which produces hemostasis . This helps to control and prevent excessive bleeding after childbirth or abortion.
Safety and Hazards
将来の方向性
Ergonovine Maleate has been used in combination with other drugs for the treatment of postpartum haemorrhage . It has been found to effectively reduce the amount and duration of postpartum haemorrhage, improve the coagulation state of the body, and maintain the stability of hemodynamics, without increasing adverse reactions .
生化学分析
Biochemical Properties
Ergonovine maleate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts on the smooth muscle tissue by stimulating alpha-adrenergic and serotonin receptors . These interactions lead to the contraction of uterine and vascular smooth muscles . Additionally, this compound inhibits the release of endothelial-derived relaxation factors, further promoting vasoconstriction . The compound’s interaction with these receptors and inhibition of relaxation factors are crucial for its therapeutic effects in controlling bleeding and inducing uterine contractions .
Cellular Effects
This compound exerts profound effects on various cell types and cellular processes. In uterine smooth muscle cells, it increases the force and frequency of contractions, which is essential for controlling postpartum hemorrhage . The compound also influences cell signaling pathways by stimulating alpha-adrenergic and serotonin receptors, leading to increased intracellular calcium levels and subsequent muscle contraction . Furthermore, this compound affects gene expression by modulating the activity of transcription factors involved in smooth muscle contraction . These cellular effects are vital for the compound’s role in obstetric medicine.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to alpha-adrenergic and serotonin receptors on smooth muscle cells . This binding triggers a cascade of intracellular events, including the activation of G-proteins and the release of intracellular calcium . The increased calcium levels lead to the activation of myosin light-chain kinase, which phosphorylates myosin and promotes muscle contraction . Additionally, this compound inhibits the release of endothelial-derived relaxation factors, enhancing its vasoconstrictive effects . These molecular interactions are fundamental to the compound’s ability to induce uterine contractions and control bleeding.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term impact on cellular function. The compound is rapidly absorbed and exerts its effects within minutes of administration . Its action persists maximally for about one hour and gradually lessens over several hours . This compound is metabolized and eliminated relatively quickly, primarily through the liver and bile . Long-term studies have shown that prolonged use of this compound can lead to adverse effects such as gangrene and other severe complications . These temporal effects are crucial for understanding the compound’s pharmacokinetics and safety profile.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In cows and mares, doses of up to 5 mg per animal are administered intravenously or intramuscularly to control postpartum uterine hemorrhage . In smaller animals such as ewes, goats, and sows, doses range from 0.5 to 1 mg per animal . Higher doses of this compound can lead to toxic effects, including severe vasoconstriction and tissue necrosis . These dosage-dependent effects highlight the importance of careful dosing and monitoring in both veterinary and human medicine.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily in the liver. The compound is metabolized by cytochrome P450 enzymes, particularly CYP3A4 . This metabolism leads to the formation of various metabolites, which are then excreted through the bile . The metabolic pathways of this compound are essential for its clearance from the body and its overall pharmacokinetic profile .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound is rapidly absorbed after oral or intramuscular administration and is distributed to target tissues such as the uterus and blood vessels . It interacts with transporters and binding proteins that facilitate its localization and accumulation in these tissues . The transport and distribution of this compound are critical for its therapeutic efficacy and safety .
Subcellular Localization
The subcellular localization of this compound is primarily within the smooth muscle cells of the uterus and blood vessels . The compound’s activity is directed by its binding to alpha-adrenergic and serotonin receptors on the cell membrane . These interactions lead to the activation of intracellular signaling pathways that promote muscle contraction . The subcellular localization of this compound is essential for its function in inducing uterine contractions and controlling bleeding .
特性
IUPAC Name |
(6aR,9R)-N-[(2S)-1-hydroxypropan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(Z)-but-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2.C4H4O4/c1-11(10-23)21-19(24)13-6-15-14-4-3-5-16-18(14)12(8-20-16)7-17(15)22(2)9-13;5-3(6)1-2-4(7)8/h3-6,8,11,13,17,20,23H,7,9-10H2,1-2H3,(H,21,24);1-2H,(H,5,6)(H,7,8)/b;2-1-/t11-,13+,17+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YREISLCRUMOYAY-IIPCNOPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)NC(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
129-51-1 | |
| Record name | Ergonovine maleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ergonovine maleate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ergometrine hydrogen maleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.504 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ERGONOVINE MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YMH3D0ZJWV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



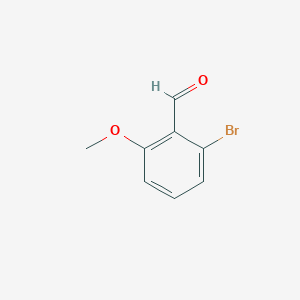

![(1'S,2R)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one](/img/structure/B135697.png)

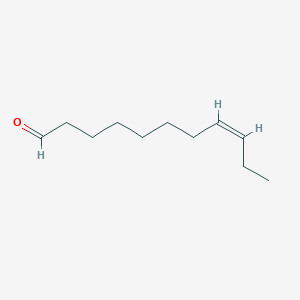
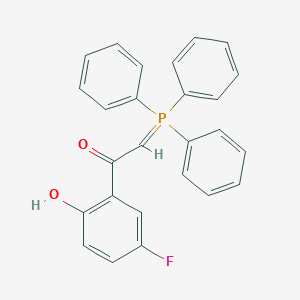
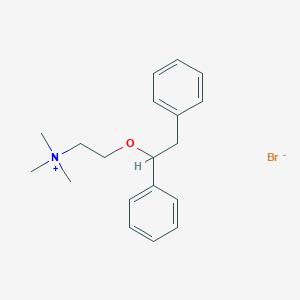
![Tert-butyl 2-[(1S)-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate](/img/structure/B135715.png)
![Naphtho[2,3-e]pyrene](/img/structure/B135717.png)
![7H-Benzo[c]fluorene](/img/structure/B135719.png)


